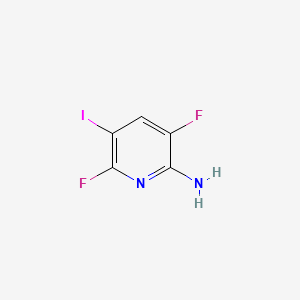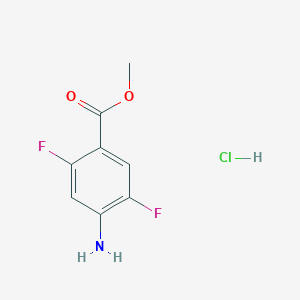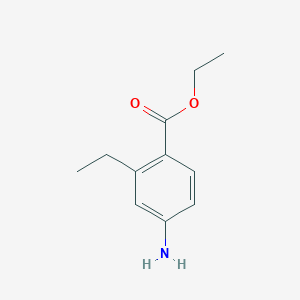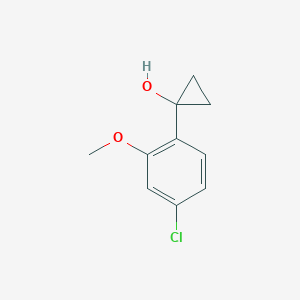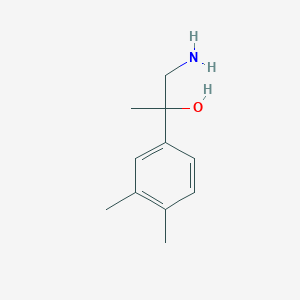
1-Amino-2-(3,4-dimethylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO It is a chiral amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a propan-2-ol backbone, with a 3,4-dimethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-2-(3,4-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the nitroalkene intermediate under controlled conditions. This method ensures high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like palladium on carbon (Pd/C).
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(3,4-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylacetophenone.
Reduction: Formation of 1-amino-2-(3,4-dimethylphenyl)propane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-Amino-2-(3,4-dimethylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-amino-2-(3,4-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-(3,4-dimethylphenyl)propane: Lacks the hydroxyl group, resulting in different chemical properties.
1-Amino-2-(3,4-dimethylanilino)propan-2-ol: Contains an aniline group instead of a phenyl group.
3,4-Dimethylmethcathinone: A designer drug with a similar phenyl structure but different functional groups.
Uniqueness
1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is unique due to its combination of an amino and hydroxyl group on a chiral center, providing distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-amino-2-(3,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-10(6-9(8)2)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3 |
Clé InChI |
IIPJYNUVMDJLEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(CN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


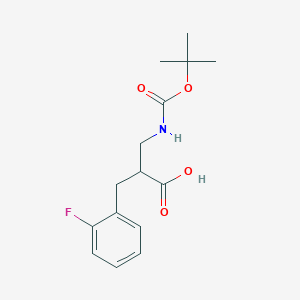

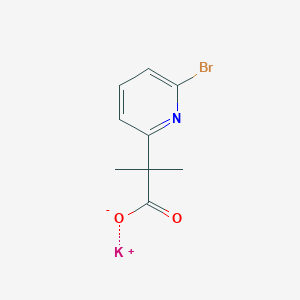
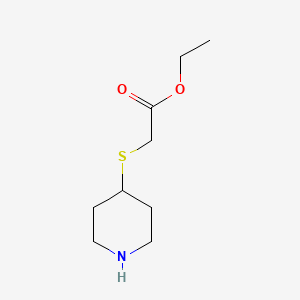
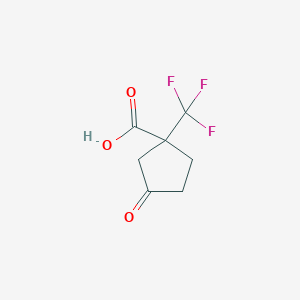
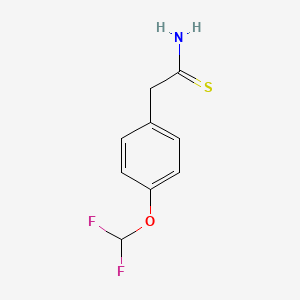
![1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518316.png)
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)

